Cas no 2649068-59-5 (7-(2-isocyanatopropan-2-yl)-1H-indole)

7-(2-isocyanatopropan-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 7-(2-isocyanatopropan-2-yl)-1H-indole
- 2649068-59-5
- EN300-1772768
-
- インチ: 1S/C12H12N2O/c1-12(2,14-8-15)10-5-3-4-9-6-7-13-11(9)10/h3-7,13H,1-2H3
- InChIKey: SRAOQJZYQWSENP-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)(C)C1C=CC=C2C=CNC=12
計算された属性
- せいみつぶんしりょう: 200.094963011g/mol
- どういたいしつりょう: 200.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
7-(2-isocyanatopropan-2-yl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772768-0.1g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1772768-0.05g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1772768-10.0g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1772768-0.25g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1772768-1.0g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1772768-2.5g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1772768-5.0g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1772768-1g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1772768-10g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1772768-0.5g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.5g |
$946.0 | 2023-09-20 |
7-(2-isocyanatopropan-2-yl)-1H-indole 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
7-(2-isocyanatopropan-2-yl)-1H-indoleに関する追加情報
Introduction to 7-(2-isocyanatopropan-2-yl)-1H-indole (CAS No. 2649068-59-5)
7-(2-isocyanatopropan-2-yl)-1H-indole, identified by the chemical abstracts service number CAS No. 2649068-59-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features an indole core conjugated with a propyl isocyanate group, making it a versatile intermediate for the synthesis of biologically active molecules. The unique structural motif of this compound has garnered attention due to its potential in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
The indole ring, a prominent structural unit in numerous pharmacologically relevant compounds, is known for its ability to interact with biological targets such as enzymes and receptors. The incorporation of an isocyanate group at the 7-position of the indole scaffold introduces reactivity that can be exploited for further functionalization. This reactivity makes 7-(2-isocyanatopropan-2-yl)-1H-indole a valuable building block for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the development of indole derivatives as potential therapeutic agents. The isocyanate functionality in 7-(2-isocyanatopropan-2-yl)-1H-indole allows for the formation of urea or carbamate linkages upon reaction with nucleophiles, which are common motifs in drug design. These modifications can lead to compounds with improved pharmacokinetic properties and reduced toxicity. Moreover, the indole scaffold has been extensively studied for its role in various biological processes, including neurotransmitter receptor binding and antioxidant activity.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 7-(2-isocyanatopropan-2-yl)-1H-indole. These improvements have opened up new avenues for exploring its pharmacological potential. For instance, modern techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it more feasible to conduct large-scale screenings and derivatization studies.
The compound's structural features also make it an attractive candidate for exploring structure-activity relationships (SAR). By systematically modifying the indole core or the propyl isocyanate group, researchers can gain insights into how different structural elements influence biological activity. Such studies are crucial for optimizing drug candidates and improving their efficacy while minimizing side effects.
One particularly promising area of research involves the use of 7-(2-isocyanatopropan-2-yl)-1H-indole in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, it is possible to develop targeted therapies that address underlying pathological mechanisms. The isocyanate group provides a handle for covalent bonding strategies, which can enhance binding interactions with kinase active sites.
Another emerging application of 7-(2-isocyanatopropan-2-yl)-1H-indole is in the field of immunomodulation. The indole derivative has shown promise as an immunoregulatory agent, capable of modulating immune responses through interaction with receptors such as Toll-like receptors (TLRs) and aryl hydrocarbon receptors (AhRs). These interactions can lead to the development of novel immunotherapies for conditions like autoimmune diseases and chronic inflammation.
The synthesis of 7-(2-isocyanatopropan-2-yl)-1H-indole involves several key steps that highlight its synthetic utility. Typically, it begins with the preparation of an indole derivative followed by functionalization at the 7-position using an appropriate isocyanate precursor. Recent studies have demonstrated that employing catalytic methods can enhance reaction efficiency and selectivity, reducing unwanted byproducts and improving overall yields.
The handling and storage of 7-(2-isocyanatopropan-2-yl)-1H-indole require careful consideration due to its reactive nature. Isocyanates are known for their reactivity with moisture and nucleophiles, necessitating storage under inert conditions to prevent degradation. Proper safety protocols must be followed when working with this compound to ensure both personal safety and experimental integrity.
As research continues to uncover new biological activities and synthetic applications, 7-(2-isocyanatopropan-2-yl)-1H-indole is poised to play a pivotal role in pharmaceutical innovation. Its unique structural features offer a rich platform for drug discovery, enabling researchers to explore diverse therapeutic modalities. With ongoing advancements in synthetic chemistry and computational biology, the future looks promising for harnessing this compound's potential in addressing unmet medical needs.
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